

# Identifying unknown peaks in a F.A.M.E. chromatogram

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: RM 06

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## Technical Support Center: FAME Analysis

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in identifying unknown peaks in a Fatty Acid Methyl Ester (FAME) chromatogram.

## Frequently Asked Questions (FAQs)

Q1: What are the common causes of unknown or "ghost" peaks in a FAME chromatogram?

A1: Unknown peaks, often referred to as ghost peaks, are signals in the chromatogram that do not correspond to the target analytes. They can originate from several sources:

- **System Contamination:** Impurities can be introduced from the carrier gas, gas lines, injector septum, liner, or O-rings.<sup>[1]</sup> Contamination can also arise from the syringe, rinse solvents, or vial septa.<sup>[1]</sup>
- **Carryover:** Strongly retained components from a previous injection may not fully elute and can appear in subsequent runs, often as broad peaks.<sup>[2][3]</sup>
- **Column Bleed:** At high temperatures, the stationary phase of the column can degrade and elute, causing a rising baseline or discrete peaks.<sup>[1][2]</sup>
- **Sample Preparation Artifacts:** The derivatization process itself can introduce impurities. Reagents of low quality or improper storage can be a source of artifacts. Incomplete

derivatization can also lead to the appearance of underivatized fatty acids.

- Mobile Phase Contamination: For LC applications, impurities in solvents or buffers, or even microbial growth in the mobile phase, can cause ghost peaks.[2][4]
- Injector Backflash: If the injection volume is too large for the liner and inlet conditions, the sample can expand beyond the liner's capacity and contaminate the gas lines, leading to memory effects.[1]

Q2: I see an unexpected peak in my chromatogram. What is the first step I should take?

A2: The first step is to determine if the peak originates from the sample or the system. Perform a blank injection, injecting only the solvent used to dissolve your FAME standards or sample.[5]

- If the peak is present in the blank run: The source is likely system contamination (e.g., from the solvent, syringe, vial, septum, or carrier gas) or carryover from a previous injection.[3][5]
- If the peak is absent in the blank run: The peak is likely an unexpected component of your sample or an artifact from the sample preparation/derivatization process.

Q3: How can I identify an unknown peak if I suspect it's a FAME?

A3: A multi-dimensional approach is most effective for identifying unknown FAMEs.[6][7]

- Mass Spectrometry (MS): If you are using a GC-MS system, the primary tool for identification is the mass spectrum of the unknown peak.[6] The fragmentation pattern provides a molecular fingerprint. Compare the acquired spectrum against a commercial or in-house mass spectral library (e.g., NIST, Wiley).
- Retention Index (RI): The retention time alone is not a reliable identifier. Calculating the retention index (such as the Kovats Retention Index or Equivalent Chain Length for FAMEs) provides a more robust and transferable value.[7][8][9] This involves running a series of n-alkanes under the same chromatographic conditions. The RI of the unknown can then be compared to databases. This is particularly useful for distinguishing between isomers (positional or geometrical) which may have very similar mass spectra.[7]

- **Co-injection with a Standard:** If you have a hypothesis about the identity of the unknown peak, inject a pure standard of that compound. If your hypothesis is correct, the peak area of the unknown peak should increase, and the peak shape should remain symmetrical.

Q4: My FAME peaks are broad and tailing. What could be the cause?

A4: Peak broadening and tailing in FAME analysis can be caused by several factors:

- **Poor Column Installation:** An improper column cut or incorrect installation depth in the injector can cause peak tailing.[\[10\]](#)
- **Active Sites:** Polar or underivatized fatty acids can interact with active sites in the injector liner or at the head of the column, leading to tailing.[\[10\]](#) Using a fresh, deactivated liner can help.
- **Column Overload:** Injecting too much sample can saturate the column, resulting in fronting or tailing peaks.[\[11\]](#) Try diluting the sample or increasing the split ratio.
- **Low Temperature:** A "cold spot" in the injector or detector can cause condensation and subsequent peak broadening.[\[12\]](#) Ensure injector and detector temperatures are appropriate. For later-eluting (higher carbon number) FAMEs, this effect can be more pronounced.[\[12\]](#)
- **Incomplete Derivatization:** Free fatty acids are highly polar and will tail on most FAME columns. Review your derivatization protocol to ensure it is going to completion.

## Troubleshooting Guides

### Guide 1: Systematic Approach to an Unknown Peak

This guide provides a step-by-step workflow for identifying the source of an unknown peak.

Step	Action	Expected Outcome	Next Step if Unresolved
1	Perform a Blank Injection	Determine if the peak is from the system or the sample.	Proceed to Guide 2 if the peak is present in the blank.
2	Analyze Mass Spectrum (GC-MS)	Identify the compound by comparing its mass spectrum to a library (e.g., NIST).	If no match, or multiple possible matches, proceed to step 3.
3	Calculate Retention Index (RI)	Run an n-alkane mix and calculate the Kovats RI or Equivalent Chain Length (ECL) for the unknown peak. Compare with literature or database values. <a href="#">[7]</a> <a href="#">[8]</a>	If still unidentified, consider the possibility of a non-FAME contaminant.
4	Review Sample Preparation	Check for potential sources of contamination in reagents or incomplete derivatization. Prepare a reagent blank.	If derivatization is suspected, optimize the reaction conditions.
5	Co-inject with a Standard	If a likely candidate is identified, co-inject a pure standard to confirm retention time and mass spectrum.	If confirmation fails, the peak is a different compound.

## Guide 2: Eliminating System Contamination (Ghost Peaks)

If the unknown peak appears in a blank injection, use this guide to decontaminate your GC system.

Potential Source	Troubleshooting Action	Verification
Injector Septum	Replace the septum. Septum bleed is a common source of ghost peaks. <a href="#">[1]</a>	Run a blank injection.
Injector Liner	Replace the liner with a clean, deactivated one. Contaminants can accumulate in the liner. <a href="#">[1]</a>	Run a blank injection.
Syringe	Thoroughly clean the syringe or use a new one. Contamination can carry over between injections. <a href="#">[3]</a>	Run a blank injection.
Carrier Gas/Gas Lines	Ensure high-purity carrier gas is used. Check for leaks and consider installing or replacing gas traps. <a href="#">[1]</a>	Observe baseline stability after changes.
Column	Condition (bake out) the column at a temperature slightly above the method's maximum, but below the column's isothermal limit. <a href="#">[11]</a> If contamination is severe at the inlet, trim 10-20 cm from the front of the column. <a href="#">[10]</a>	Run a blank injection and observe a clean baseline.

## Experimental Protocols

### Protocol 1: Fatty Acid Derivatization to FAMES (Boron Trifluoride Method)

This protocol is a general guideline for the esterification of fatty acids using Boron Trifluoride (BF<sub>3</sub>)-Methanol.[\[13\]](#)

**Materials:**

- Sample containing fatty acids (1-25 mg)
- Micro reaction vessel (5-10 mL) with a screw cap
- $\text{BF}_3$ -Methanol solution (12-14% w/w)
- Hexane or Heptane (GC grade)
- Saturated Sodium Chloride solution
- Anhydrous Sodium Sulfate
- Water bath or heating block

**Procedure:**

- Weigh 1-25 mg of the lipid sample into a micro reaction vessel.
- Add 2 mL of  $\text{BF}_3$ -Methanol solution to the vessel.
- Cap the vessel tightly and heat at 60-100°C for 5-10 minutes. The optimal time and temperature may need to be determined empirically.
- Cool the vessel to room temperature.
- Add 1 mL of water and 1 mL of hexane to the vessel.
- Shake vigorously for 30 seconds to extract the FAMES into the hexane layer.
- Allow the layers to separate. Carefully transfer the upper organic layer containing the FAMES to a clean vial.
- Wash the organic layer with 1 mL of saturated Sodium Chloride solution to remove any remaining catalyst.
- Dry the organic layer by passing it through a small amount of anhydrous Sodium Sulfate.

- The sample is now ready for GC analysis.

Note: Always prepare a reagent blank alongside the samples to identify any artifacts introduced during the derivatization process.

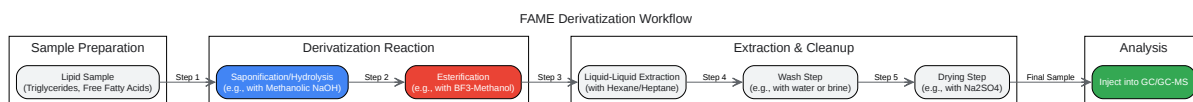
## Protocol 2: Determination of Kovats Retention Index (RI)

Purpose: To convert retention times into a more standardized and reproducible value for compound identification.

Procedure:

- Prepare a homologous series of n-alkanes (e.g., C8-C20 or a wider range depending on your analytes) in a suitable solvent.
- Analyze the n-alkane mixture using the exact same GC temperature program and conditions as your FAME sample.
- Record the retention times ( $t_R$ ) for each n-alkane.
- Analyze your FAME sample containing the unknown peak and record its retention time ( $t_R(\text{unknown})$ ).
- Identify two n-alkanes that elute immediately before ( $t_R(n)$ ) and after ( $t_R(n+1)$ ) the unknown peak. Let 'n' be the carbon number of the first alkane.
- Calculate the Kovats Retention Index (I) for the unknown peak using the following formula for a temperature-programmed run:
$$I = 100n + 100 * [(t_R(\text{unknown}) - t_R(n)) / (t_R(n+1) - t_R(n))].$$
- Compare the calculated RI value to databases for tentative identification.

## Visualizations

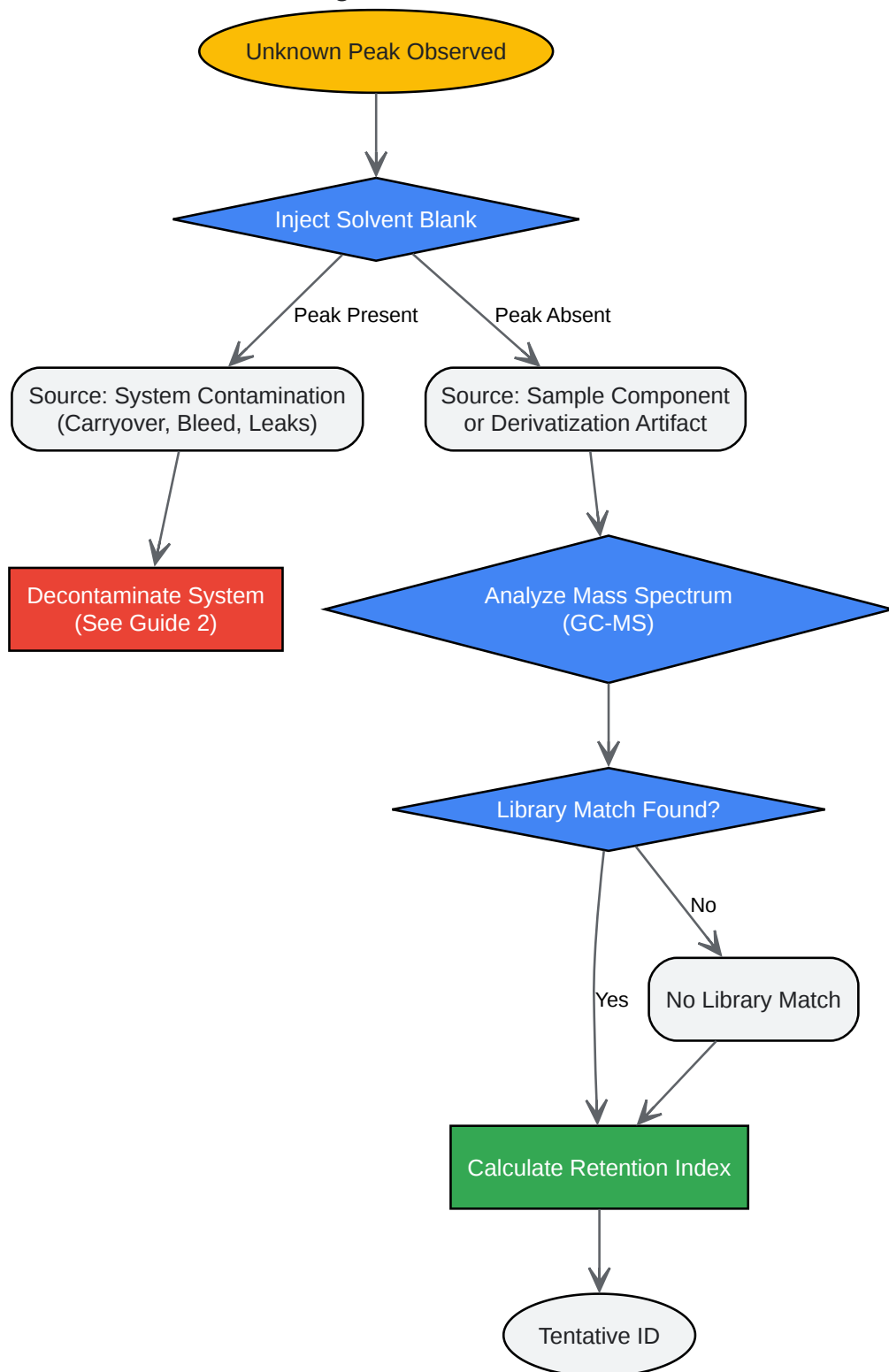


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Caption: Workflow for the chemical derivatization of lipids to FAMES for GC analysis.



## Troubleshooting Workflow for Unknown Peaks



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Caption: A logical workflow for identifying the source of an unknown chromatographic peak.

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- To cite this document: BenchChem. [Identifying unknown peaks in a F.A.M.E. chromatogram]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1680652#identifying-unknown-peaks-in-a-f-a-m-e-chromatogram]

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